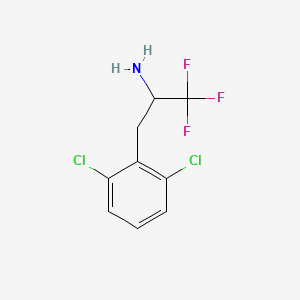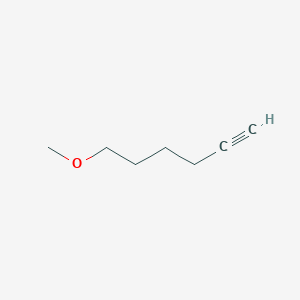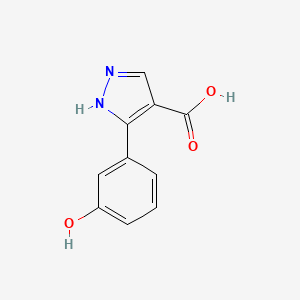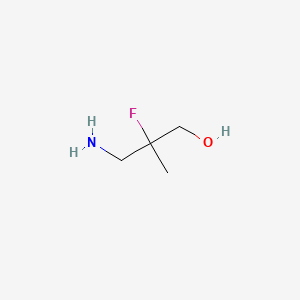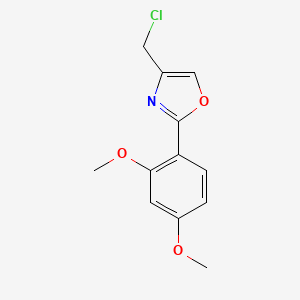
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
Reduction: ®-1-(4-(Trifluoromethoxy)phenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to investigate the effects of trifluoromethoxy-substituted compounds on biological systems.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cellular metabolism, inflammation, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-(Trifluoromethoxy)phenyl)ethanol: A structurally similar compound with a shorter carbon chain.
4-(Trifluoromethoxy)benzyl alcohol: Another related compound with a benzyl alcohol moiety.
Uniqueness
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
(2R)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
UUMVFMQXWKHFEJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)OC(F)(F)F)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

